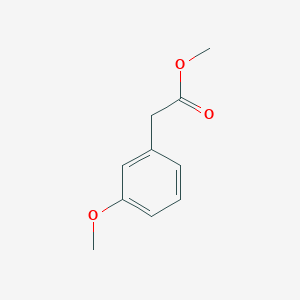
2-(3-甲氧基苯基)乙酸甲酯
描述
Methyl 2-(3-methoxyphenyl)acetate, also known as Methyl 3-methoxybenzoate, is a naturally occurring ester found in a variety of plants and fruits. It is a common component of essential oils and is used for a variety of applications, including flavoring and fragrance. It is also used in the synthesis of other compounds, such as pharmaceuticals, food additives, and fragrances.
科学研究应用
喹唑啉酮衍生物的合成
2-(3-甲氧基苯基)乙酸甲酯: 在喹唑啉酮衍生物的合成中被使用,喹唑啉酮衍生物是医药和药物化学领域的重要化合物。 这些衍生物表现出广泛的生物活性,包括抗菌、抗病毒、抗癌、酶抑制和抗HIV特性 . 该化合物作为创建各种类似物的支架,以增强生物活性。
绿色化学应用
该化合物参与绿色合成程序,特别是在从邻氨基苯甲酸的两个步骤合成中。 该过程利用深共熔溶剂(DES)和微波诱导合成,突出了该化合物在环境友好型化学实践中的作用 .
农药中间体
作为有机中间体,2-(3-甲氧基苯基)乙酸甲酯在农药行业中得到应用。 它可用于杀虫剂和除草剂的合成,有助于开发新的作物保护配方 .
医药中间体
在医药行业,该化合物用于合成各种药物。 它作为中间体的作用,可以创建具有潜在治疗应用的化合物,包括治疗疾病和疾病 .
染料领域
该化合物被用于染料领域,它在染料和颜料的合成中充当中间体。 这些染料用于各种行业,从纺织品到油墨,增强了不同材料的颜色特性 .
化学合成
2-(3-甲氧基苯基)乙酸甲酯: 是化学合成中的关键成分,它被用来创建各种化学产品。 它在反应中的多功能性使其成为研究和工业应用的有价值的化合物 .
作用机制
While the specific mechanism of action for “Methyl 2-(3-methoxyphenyl)acetate” is not directly mentioned, similar compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
安全和危害
“Methyl 2-(3-methoxyphenyl)acetate” should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place . It does not meet the classification criteria based on available data .
属性
IUPAC Name |
methyl 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIOYCZTJRBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334084 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18927-05-4 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

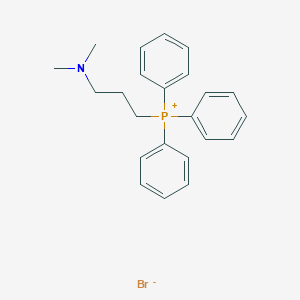
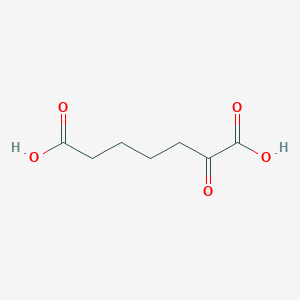
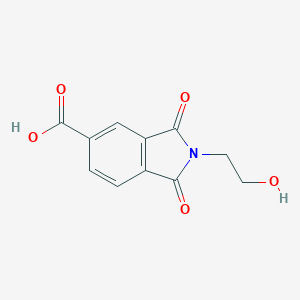
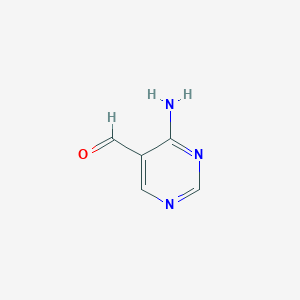


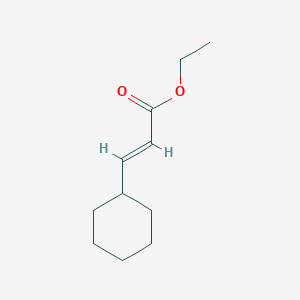
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

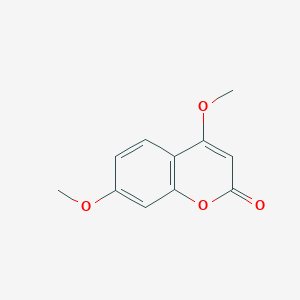

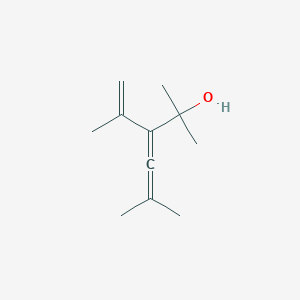
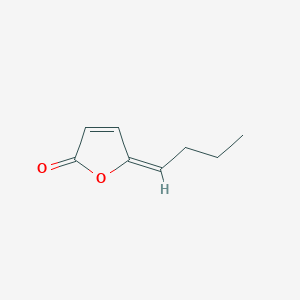
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)